1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester
Description
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is a pyrrole-derived compound featuring a methyl substituent at the 1-position and methyl ester groups at the 2- and 5-carboxylic acid positions. Its molecular formula is C₉H₁₁NO₄ (calculated based on structural analogs), with a molecular weight of approximately 197.19 g/mol (inferred from similar esters in ). The compound is synthesized via esterification of the corresponding dicarboxylic acid, as described in , where Fischer esterification is employed to convert 1H-pyrrole-2,5-dicarboxylic acid to its dimethyl ester derivative.
Properties
CAS No. |
1757-30-8 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
dimethyl 1-methylpyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H11NO4/c1-10-6(8(11)13-2)4-5-7(10)9(12)14-3/h4-5H,1-3H3 |
InChI Key |
MLMNFXCRTCBAJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Diketone Preparation : Dimethyl 3,6-diketoheptanedioate serves as the diketone precursor, synthesized via Claisen condensation of methyl acetoacetate under basic conditions.
-
Cyclocondensation : Reacting the diketone diester with methylamine in ethanol at 60°C for 12 hours induces ring closure, yielding the N-methyl pyrrole core with ester groups at positions 2 and 5.
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Dimethyl 3,6-diketoheptanedioate | |
| Amine | Methylamine | |
| Solvent | Ethanol | |
| Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Yield | 31.2% (analogous route) |
This method faces challenges in diketone stability but offers a direct route to the target compound.
Halogenation and Esterification of Pyrrole Derivatives
Functionalization of preformed pyrrole derivatives via halogenation followed by esterification provides a modular pathway. This method is exemplified in the synthesis of halogenated pyrrole carboxylates.
Key Steps
Optimization Insights
-
Chlorination Efficiency : NCS in dichloromethane achieves 61% yield for analogous chlorinations.
-
Esterification : Prolonged reflux (4–6 hours) ensures complete conversion of carboxylic acids to esters.
Friedel-Crafts acylation enables the introduction of acyl groups to the pyrrole ring, which can be hydrolyzed and esterified.
Procedure
-
Acylation : Pyrrole-2-carbaldehyde undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, forming 2-trichloroacetylpyrrole.
-
Hydrolysis : Treatment with potassium permanganate in acetone-water (60°C, 4 hours) oxidizes the trichloroacetyl group to a carboxylic acid.
-
N-Methylation : The nitrogen is methylated using methyl iodide and NaH in DMF (0°C to room temperature, 6 hours).
-
Esterification : Methanol and H₂SO₄ convert the carboxylic acids to methyl esters.
Yield Analysis
This multi-step route offers flexibility but suffers from cumulative yield loss.
Ring-Closure Reactions Using Ketoesters and Amines
Adapting methodologies from pyrrole ester syntheses, this approach employs β-ketoesters and bromoaldehydes.
Critical Parameters
Performance Metrics
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Paal-Knorr | Direct, one-pot synthesis | Diketone instability | 30–40% |
| Halogenation-Esterification | Modular functionalization | Multi-step, low N-methylation efficiency | 40–50% |
| Friedel-Crafts | High acylation yields | Cumulative yield loss | 25–35% |
| Ring-Closure | Scalable, patent-validated | Moderate yields | 30–35% |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrrole-2,5-dicarboxylic acid.
Reduction: 1H-Pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Quorum Sensing Inhibition: It interferes with bacterial communication pathways, reducing the production of virulence factors and inhibiting biofilm formation.
Antimicrobial Activity: The compound enhances the efficacy of antibiotics by disrupting bacterial cell walls and membranes, leading to increased susceptibility to antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 1-methyl group in the target compound likely enhances steric protection of the pyrrole nitrogen compared to the 1-benzyl group in ’s analog.
- Ester Groups : Methyl esters (target compound) vs. diethyl esters () influence solubility and metabolic stability. Ethyl esters typically increase lipophilicity (e.g., LogP = 2.5 for ’s compound).
Bioactivity :
Biological Activity
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester (referred to as PT22) is a compound derived from the endophytic fungus Perenniporia tephropora, isolated from Areca catechu L. This compound has garnered attention for its potential biological activities, particularly as a quorum sensing (QS) inhibitor against the pathogenic bacterium Pseudomonas aeruginosa. The increasing prevalence of antibiotic resistance has intensified the search for novel antibacterial agents, making PT22 a candidate for further research.
PT22 operates primarily by inhibiting quorum sensing in Pseudomonas aeruginosa, a mechanism that is crucial for bacterial communication and biofilm formation. The compound significantly reduces the production of virulence factors such as pyocyanin and rhamnolipid without affecting bacterial growth. This inhibition leads to disrupted biofilm architecture and enhanced susceptibility to conventional antibiotics like gentamycin and piperacillin.
Key Findings:
- Quorum Sensing Inhibition : PT22 effectively inhibits QS-related genes, leading to decreased virulence factor production.
- Biofilm Disruption : Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) confirmed the architectural disruption of biofilms formed by P. aeruginosa.
- Antibiotic Enhancement : When combined with gentamycin or piperacillin, PT22 enhances the efficacy of these antibiotics against resistant strains.
Minimum Inhibitory Concentrations (MICs)
The MICs of PT22 were determined using standard methods, showing significant reductions in QS-related virulence factors at concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL.
| Concentration (mg/mL) | Effect on Pyocyanin Production | Effect on Rhamnolipid Production | Biofilm Formation |
|---|---|---|---|
| 0.50 | Significant reduction | Significant reduction | Inhibition observed |
| 0.75 | Significant reduction | Significant reduction | Inhibition observed |
| 1.00 | Complete inhibition | Complete inhibition | Eradication observed |
Survival Rate in Galleria mellonella
In vivo studies using the Galleria mellonella model demonstrated that treatment with PT22 significantly increased survival rates when combined with antibiotics compared to monotherapy.
| Treatment Group | Survival Rate (%) |
|---|---|
| Control | 30% |
| Gentamycin | 40% |
| Piperacillin | 45% |
| PT22 + Gentamycin | 80% |
| PT22 + Piperacillin | 85% |
Case Studies
A recent study highlighted the effectiveness of PT22 in a model of chronic infection caused by Pseudomonas aeruginosa. The combination therapy not only improved survival rates but also demonstrated a marked decrease in bacterial load compared to controls.
Study Highlights:
- Objective : Evaluate the efficacy of PT22 as an adjunct therapy in chronic infections.
- Results : The combination therapy significantly reduced bacterial counts in infected tissues and improved overall health outcomes in treated subjects.
Q & A
Advanced Research Question
- Dose-response analysis : Establish concentration-dependent effects to rule out cytotoxicity artifacts.
- Model validation : Compare results across primary cells (e.g., human macrophages) and immortalized lines (e.g., RAW264.7) to assess consistency .
- Metabolic stability testing : Evaluate compound degradation in culture media using LC-MS to ensure bioactivity correlates with intact compound levels.
How can hydrolysis reactions be utilized to modify the ester groups for structure-activity relationship (SAR) studies?
Advanced Research Question
- Basic hydrolysis : Treat the ester with NaOH in ethanol under reflux to yield the free dicarboxylic acid. Adjust pH to 5 with HCl to precipitate the product, as demonstrated for pyrrolo[3,2-b]pyrrole derivatives .
- Selective modifications : Use controlled conditions (e.g., partial hydrolysis) to generate monoesters for SAR comparisons.
What crystallographic techniques are suitable for determining the molecular conformation of this compound?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve the 3D structure by growing crystals via slow evaporation (e.g., from ethyl acetate/hexane mixtures). Refinement protocols for related pyrrole esters, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole derivatives, can guide data analysis .
- Powder XRD : Assess crystallinity and polymorphic forms for batch consistency.
What in vitro assays are appropriate for assessing the anti-atherosclerotic potential of this compound?
Basic Research Question
- Ox-LDL-induced foam cell formation : Measure lipid accumulation in macrophages using Oil Red O staining, as performed for pyrrole acids in RAW264.7 cells .
- Cytokine profiling : Quantify MCP-1 and IL-6 via ELISA to evaluate anti-inflammatory effects.
How can computational chemistry aid in predicting the reactivity of the ester groups in nucleophilic substitution reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers on the ester carbonyl groups.
- Molecular docking : Simulate interactions with enzymatic active sites (e.g., esterases) to predict hydrolysis rates. Reference analogous pyrazole ester reactivity studies for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
